molecular formula C30H25NO4 B6286003 (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1014019-74-9

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid

Cat. No. B6286003
CAS RN: 1014019-74-9
M. Wt: 463.5 g/mol
InChI Key: BIHLSQSGROVWLJ-DWACAAAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid (Fmoc-NMP) is a synthetic molecule with a unique structure. It is a derivative of pyrrolidine, an organic compound that is commonly used in the synthesis of other compounds. Fmoc-NMP has been used in a variety of scientific research applications, including drug development, protein engineering, and biocatalysis.

Scientific Research Applications

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications. One of the most common applications is drug development. (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been used to design and synthesize novel drug candidates for the treatment of various diseases. Additionally, (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been used in protein engineering. It has been used to modify proteins, such as enzymes, in order to improve their activity and stability. Finally, (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been used in biocatalysis. It has been used to synthesize chiral compounds, which are important for drug development and other applications.

Mechanism of Action

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid acts as a chiral auxiliary, which is a type of molecule that can be used to control the stereochemical outcome of a chemical reaction. (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid can be used to control the stereochemistry of a reaction by selectively reacting with one of the reactants. This allows the molecule to control the stereochemistry of the final product.
Biochemical and Physiological Effects
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid can inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been shown to increase the solubility of drugs, which can improve their bioavailability. Finally, (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been shown to interact with proteins and other molecules, which can affect their biological activity.

Advantages and Limitations for Lab Experiments

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chiral auxiliary properties make it useful for controlling the stereochemistry of a reaction. Additionally, (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid is relatively stable and can be stored for long periods of time. However, (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid also has some limitations. It can be toxic, and its chiral auxiliary properties can be difficult to control.

Future Directions

There are several potential future directions for (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid. One potential direction is to develop new methods for synthesizing (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid, which could increase its availability and reduce its cost. Additionally, (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid could be used to develop new drugs or improve existing drugs. Finally, (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid could be used to develop new biocatalysts or to modify existing biocatalysts.

Synthesis Methods

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid can be synthesized using a variety of methods. The most common method is a reaction between 4-nitrobenzyl bromide and pyrrolidine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction results in the formation of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid. Other methods, such as the reaction between 2-naphthylmethylchloride and pyrrolidine-2-carboxylic acid, can also be used to synthesize (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid.

properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-naphthalen-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28-16-22(21-14-13-19-7-1-2-8-20(19)15-21)17-31(28)30(34)35-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27-28H,16-18H2,(H,32,33)/t22-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHLSQSGROVWLJ-DWACAAAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid

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